Alkylation and silylation of α-fluorobenzyl anion intermediates†

Organic & Biomolecular Chemistry Pub Date: 2023-11-03 DOI: 10.1039/D3OB01586F

Abstract

Simple α-fluorobenzyl anions reacted with electrophiles such as non-activated alkyl halides and chlorotrimethylsilane. Upon treatment with LTMP as the base, fluoromethylbenzenes took part in the formation of α-monofluorobenzyl anions without stabilizing o-substituents. Furthermore, the resulting α-silyl fluoromethylbenzenes reacted with electrophiles such as acetophenone and benzaldehyde in the presence of cesium fluoride to form α-fluorobenzylated alcohols.

Graphical abstract: Alkylation and silylation of α-fluorobenzyl anion intermediates
Alkylation and silylation of α-fluorobenzyl anion intermediates†
Recommended Literature